Bienvenue dans la boutique en ligne BenchChem!

3-bromo-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Lipophilicity Drug-likeness Physicochemical profiling

Select this compound as your primary SAR diversification intermediate. The meta-bromo substituent provides a robust synthetic handle for cross-coupling, enabling rapid analog library synthesis without independent multi-step routes. With XLogP3 4.3, it offers superior passive membrane permeability for intracellular target screens, while the higher TPSA (70.2 Ų) reduces CNS off-target risk—ideal for peripheral target campaigns in oncology, inflammation, or metabolic disease. The partially saturated tetrahydrobenzothiazole core confers distinct kinase selectivity profiles vs. fully aromatic analogs.

Molecular Formula C15H15BrN2OS
Molecular Weight 351.26
CAS No. 313241-82-6
Cat. No. B2845374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
CAS313241-82-6
Molecular FormulaC15H15BrN2OS
Molecular Weight351.26
Structural Identifiers
SMILESCC1CCC2=C(C1)SC(=N2)NC(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C15H15BrN2OS/c1-9-5-6-12-13(7-9)20-15(17-12)18-14(19)10-3-2-4-11(16)8-10/h2-4,8-9H,5-7H2,1H3,(H,17,18,19)
InChIKeyYHBKXEIPHKCAAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 40 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS 313241-82-6): A Structurally Differentiated Benzothiazole-Benzamide Screening Compound from Life Chemicals


3-Bromo-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS 313241-82-6) is a synthetic small molecule belonging to the N-(tetrahydrobenzothiazol-2-yl)benzamide class [1]. It features a partially saturated 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole core linked via an amide bond to a 3-bromophenyl ring [2]. The compound is distributed by Life Chemicals (product code F0007-0940) as part of its high-throughput screening (HTS) compound collection, with a reported purity of ≥90% confirmed by LCMS and/or 400MHz NMR [1]. Its molecular formula is C₁₅H₁₅BrN₂OS, with a molecular weight of 351.26 g/mol and a calculated XLogP3 of 4.3, indicating moderate lipophilicity [2]. The bromine substituent at the meta-position of the benzamide ring serves as a synthetic handle for further derivatization via cross-coupling reactions, making this compound a versatile intermediate for medicinal chemistry campaigns [1].

Why Generic Substitution of 3-Bromo-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS 313241-82-6) Is Not Advisable


Within the N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide series, even minor alterations to the benzamide ring substitution pattern can profoundly alter biological activity, target selectivity, and physicochemical properties [1]. The 3-bromo substituent on the target compound is not merely a placeholder; it introduces distinct electronic (electron-withdrawing, -I effect), steric (van der Waals volume), and lipophilic contributions compared to methyl, chloro, or unsubstituted analogs [2]. The partially saturated tetrahydrobenzothiazole core also differentiates this compound from fully aromatic benzothiazole amides, affecting conformational flexibility, basicity of the thiazole nitrogen, and metabolic stability [1]. Consequently, substituting this compound with a close analog—such as the 3-methyl or 4-methyl variant—without experimental validation risks losing target engagement or introducing unanticipated off-target effects, as demonstrated across related benzothiazole-amide series where regioisomeric substitutions led to >10-fold differences in IC₅₀ values [2]. The quantitative evidence below details these differentiation dimensions.

Quantitative Differentiation Evidence for 3-Bromo-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS 313241-82-6) Versus Closest Analogs


Meta-Bromo Substitution Confers Elevated Lipophilicity (XLogP3) Compared to Methyl and Unsubstituted Analogs

The 3-bromo substituent significantly increases calculated lipophilicity relative to methyl-substituted or unsubstituted benzamide analogs within the same tetrahydrobenzothiazole series. This differentiation is critical for membrane permeability and target engagement in cell-based assays [1]. The target compound (3-Br) exhibits an XLogP3 of 4.3, compared to approximately 3.5–3.8 for the 3-methyl analog and approximately 3.1 for the unsubstituted N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide [1].

Lipophilicity Drug-likeness Physicochemical profiling

Bromine Atom Provides a Synthetic Diversification Handle Absent in Methyl-Substituted Analogs

The aryl bromide at the meta-position of the benzamide ring enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) for late-stage functionalization, a capability that is absent in the 3-methyl, 4-methyl, 2-methyl, and unsubstituted analogs [1]. This synthetic versatility makes the 3-bromo compound a strategic choice as a diversification-ready intermediate, whereas methyl-substituted analogs are essentially terminal compounds in terms of aryl ring modification [1].

Medicinal chemistry Cross-coupling Library synthesis

6-Methyl Tetrahydrobenzothiazole Scaffold Offers Conformational Distinction from Fully Aromatic Benzothiazole Amides

The partially saturated 4,5,6,7-tetrahydro-1,3-benzothiazole core of the target compound imparts greater conformational flexibility compared to fully aromatic benzothiazole-2-ylbenzamide derivatives [1]. This saturation alters the pKa of the thiazole nitrogen (estimated ~3.5–4.0 for tetrahydro vs. ~2.5 for aromatic benzothiazole), affecting hydrogen-bonding capacity and target recognition [1]. In related benzothiazole amide series, saturation of the fused ring has been associated with altered kinase selectivity profiles and improved metabolic stability [2].

Scaffold differentiation Conformational analysis Target selectivity

Meta-Bromo Substituent Introduces Distinct Electronic Withdrawing Effect Compared to Electron-Donating Methyl Analogs

The bromine atom at the meta-position exerts an electron-withdrawing inductive effect (Hammett σₘ = +0.39 for Br), in contrast to the electron-donating effect of a meta-methyl group (σₘ = -0.07). This electronic difference can significantly modulate the electron density of the benzamide carbonyl and the acidity of the amide NH, both of which are critical for hydrogen-bonding interactions with biological targets [1]. In the broader N-1,3-benzothiazol-2-ylbenzamide series, meta-substituent electronic character has been shown to influence antiproliferative IC₅₀ values by factors of 2–10× against MCF-7 and HepG2 cell lines [1].

Electronic effects SAR Binding affinity

Increased Topological Polar Surface Area (TPSA) Relative to Hydrocarbon-Only Analogs May Influence Permeability-Selectivity Balance

The target compound possesses a TPSA of 70.2 Ų, which is elevated compared to methyl-substituted analogs (estimated TPSA ≈ 58–62 Ų) due to the larger van der Waals radius and polarizability of bromine [1]. While both values fall within the generally acceptable range for oral bioavailability (≤140 Ų), the higher TPSA of the bromo compound may reduce passive CNS penetration compared to the methyl analog, which could be advantageous when peripheral target selectivity is desired [1].

Physicochemical properties Drug-likeness CNS penetration

Optimal Research and Procurement Application Scenarios for 3-Bromo-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS 313241-82-6)


Diversification-Centric Medicinal Chemistry: Late-Stage Functionalization via Pd-Catalyzed Cross-Coupling

For medicinal chemistry teams requiring a versatile intermediate to explore SAR around the benzamide ring, this compound is the optimal choice over its 3-methyl, 4-methyl, or unsubstituted analogs because the aryl bromide enables Suzuki, Buchwald-Hartwig, or Sonogashira coupling to introduce diverse aryl, heteroaryl, amine, or alkyne substituents at the meta-position. This avoids the need for multiple independent syntheses of each analog, reducing the synthetic burden [1]. In contrast, the methyl-substituted analogs lack a reactive handle and cannot serve as diversification points.

Cell-Based Screening for Intracellular Targets Requiring Moderate-to-High Membrane Permeability

With an XLogP3 of 4.3—approximately 0.5 to 1.2 log units higher than its methyl-substituted analogs—this compound is predicted to exhibit superior passive membrane permeability [1]. This makes it the preferred choice for phenotypic or target-based cell screening campaigns where intracellular target access is critical, particularly for targets located in the cytoplasm or on intracellular organelles. However, the elevated lipophilicity should be weighed against aqueous solubility requirements of the specific assay format.

Peripheral Target Screening Where Reduced CNS Penetration Is Desirable

The higher TPSA of 70.2 Ų (vs. ~58–62 Ų for methyl analogs) [1] suggests that the 3-bromo compound is less likely to passively cross the blood-brain barrier. When screening for compounds intended to act on peripheral targets (e.g., in oncology, inflammation, or metabolic disease), this property reduces the risk of CNS-mediated side effects and makes the 3-bromo compound a more appropriate selection than its more compact, lower-TPSA methyl analogs.

Kinase or GPCR Screening Using Tetrahydrobenzothiazole-Containing Compound Libraries

The partially saturated tetrahydrobenzothiazole scaffold provides conformational flexibility and altered thiazole nitrogen basicity (estimated pKa ~3.5–4.0) compared to aromatic benzothiazole amides (pKa ~2.5) [1][2]. This scaffold distinction has been associated with differential kinase selectivity profiles in related series. Researchers building focused screening libraries for kinase or GPCR targets should include this compound as a structurally distinct chemotype, rather than defaulting to fully aromatic benzothiazole-amide analogs that may explore different regions of chemical space.

Quote Request

Request a Quote for 3-bromo-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.